molecular formula C3H9F3Si2 B14714019 1,1,2-Trifluoro-1,2,2-trimethyldisilane CAS No. 15063-60-2

1,1,2-Trifluoro-1,2,2-trimethyldisilane

Cat. No.: B14714019
CAS No.: 15063-60-2
M. Wt: 158.27 g/mol
InChI Key: WHXBXZAOQKALJY-UHFFFAOYSA-N
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Description

1,1,2-Trifluoro-1,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C3H9F3Si2 It is characterized by the presence of three fluorine atoms and two silicon atoms, making it a unique member of the disilane family

Preparation Methods

The synthesis of 1,1,2-Trifluoro-1,2,2-trimethyldisilane typically involves the reaction of trimethylsilyl fluoride with a suitable fluorinating agent under controlled conditions. One common method includes the use of copper(I) bromide as a catalyst in the silylation of 1,1,2-trifluoroethenylzinc reagent with trimethylsilyl chloride . This reaction is scalable and can be adapted to other trialkyl halosilanes.

Industrial production methods often involve the use of photochlorination techniques, where the compound is synthesized from precursors like HCFC-133a (CF3CH2Cl) through a series of chlorination and fluorination steps .

Chemical Reactions Analysis

1,1,2-Trifluoro-1,2,2-trimethyldisilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon dioxide and other fluorinated by-products.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen fluoride, chlorine gas, and various organometallic reagents. Major products formed from these reactions depend on the specific conditions and reagents used but often include fluorinated silanes and silicon-based materials .

Scientific Research Applications

1,1,2-Trifluoro-1,2,2-trimethyldisilane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,2-Trifluoro-1,2,2-trimethyldisilane exerts its effects involves the interaction of its silicon-fluorine bonds with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which stabilize the silicon centers and facilitate various reactions .

Comparison with Similar Compounds

1,1,2-Trifluoro-1,2,2-trimethyldisilane can be compared with other halogen-substituted disilanes, such as:

  • 1,1,1-Trimethyldisilane (H3SiSiMe3)
  • 1,1,1-Trichloro-2,2,2-trimethyldisilane (Cl3SiSiMe3)
  • 1,1,1-Tribromo-2,2,2-trimethyldisilane (Br3SiSiMe3)

These compounds share similar structural features but differ in their reactivity and applications due to the nature of the halogen substituents. The presence of fluorine atoms in this compound imparts unique electronic properties, making it more reactive and suitable for specific applications compared to its chloro- and bromo-substituted counterparts .

Properties

CAS No.

15063-60-2

Molecular Formula

C3H9F3Si2

Molecular Weight

158.27 g/mol

IUPAC Name

difluoro-[fluoro(dimethyl)silyl]-methylsilane

InChI

InChI=1S/C3H9F3Si2/c1-7(2,4)8(3,5)6/h1-3H3

InChI Key

WHXBXZAOQKALJY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(F)[Si](C)(F)F

Origin of Product

United States

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